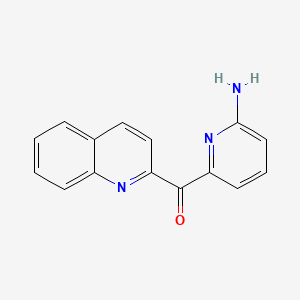

(6-Aminopyridin-2-yl)(quinolin-2-yl)methanone

Description

Properties

IUPAC Name |

(6-aminopyridin-2-yl)-quinolin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c16-14-7-3-6-12(18-14)15(19)13-9-8-10-4-1-2-5-11(10)17-13/h1-9H,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGGHMQYQSFINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of (6-Bromopyridin-2-yl)(quinolin-2-yl)methanone

The quinoline moiety is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution. For instance, reacting quinolin-2-ylmagnesium bromide (prepared from quinoline-2-carbonyl chloride) with 6-bromopyridine-2-carbonyl chloride in tetrahydrofuran (THF) yields the brominated intermediate.

Reaction Conditions

Catalytic Amination of the Bromopyridine Intermediate

The bromine atom is replaced with an amino group using ammonia and a copper(I) oxide catalyst. This step mirrors methodologies described in large-scale pharmaceutical syntheses.

Optimized Parameters

-

Catalyst Loading: >0.02 wt% Cu₂O

-

Temperature: 60–70°C (avoids product discoloration)

-

Solvent: Aqueous ethanol

Mechanistic Insight

Copper(I) oxide facilitates oxidative addition of ammonia to the bromopyridine ring, followed by reductive elimination to form the C–N bond. Lower temperatures prevent side reactions, ensuring a white crystalline product.

Grignard-Based Coupling Approaches

Grignard reagents enable direct coupling of pre-functionalized pyridine and quinoline fragments. Turbo Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride) enhance reactivity at ambient temperatures.

Synthesis of Quinolin-2-ylmagnesium Bromide

Quinoline-2-carbonyl chloride is treated with magnesium in THF under argon to generate the Grignard reagent.

Coupling with 6-Aminopyridine-2-carbonyl Chloride

The Grignard reagent reacts with 6-aminopyridine-2-carbonyl chloride, forming the methanone bridge.

Advantages

Limitations

-

Sensitivity to moisture necessitates strict inert conditions.

Industrial-Scale Production Considerations

Solvent Selection

Chlorobenzene is preferred for its high boiling point (131°C) and inertness in amination reactions. Ethanol-water mixtures facilitate salt formation during final purification.

Purity Control

-

Chromatography: Reverse-phase HPLC (MeOH/H₂O gradients) ensures ≥95% purity.

-

Crystallization: Ethanol recrystallization removes residual copper catalysts.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(6-Aminopyridin-2-yl)(quinolin-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinolin-2-yl derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized quinolin-2-yl derivatives, reduced pyridin-2-yl derivatives, and substituted analogs with various functional groups .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a nucleophilic substitution reaction involving 2-chloroquinoline and 6-aminopyridine. The reaction typically employs solvents such as dimethylformamide or ethanol, along with bases like potassium carbonate to facilitate the process. This method yields moderate amounts of the desired product.

The molecular structure of (6-Aminopyridin-2-yl)(quinolin-2-yl)methanone features both amino and carbonyl functional groups, which contribute to its reactivity and biological activity. Techniques such as NMR spectroscopy and mass spectrometry are commonly used to analyze its structural data, providing insights into the chemical environment of the molecule.

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with specific enzymes or receptors, making it a candidate for developing drugs targeting various diseases. Preliminary studies indicate that it could act as an inhibitor or modulator in biochemical pathways, although further research is needed to elucidate its precise mechanisms of action .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the structure have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings.

Cancer Research

The compound's ability to inhibit certain biological pathways has led to investigations into its role in cancer treatment. Some studies have demonstrated that derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

Case Studies and Data Analysis

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Investigate the efficacy against bacterial strains | Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli |

| Cancer Cell Apoptosis Study | Assess the cytotoxic effects on cancer cell lines | Induced apoptosis in MCF-7 breast cancer cells at micromolar concentrations |

| Enzyme Inhibition Assay | Evaluate interaction with specific enzymes | Showed promising inhibition of certain kinases involved in cancer progression |

Mechanism of Action

The mechanism of action of (6-Aminopyridin-2-yl)(quinolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Ring

Several methanone derivatives with modified quinoline substituents have been synthesized and characterized:

- (6-Bromoquinolin-2-yl)(quinoxalin-2-yl)methanone (3h): Melting point 167–168°C, featuring a bromine atom at the 6-position of quinoline. Bromine’s electron-withdrawing nature may reduce solubility but enhance stability .

- (7-Methoxyquinolin-2-yl)(quinoxalin-2-yl)methanone (3i): Melting point 166–167°C. The methoxy group improves solubility and may influence hydrogen-bonding interactions .

- (8-Bromoquinolin-2-yl)(quinoxalin-2-yl)methanone (3l): Lower melting point (96–97°C), suggesting reduced crystallinity compared to 3h .

Heterocycle Replacements

- Quinolin-2-yl(quinoxalin-2-yl)methanone: Synthesized via TBHP/TFA-mediated Minisci reaction (45–92% yields). The quinoxaline ring introduces additional nitrogen atoms, enhancing π-π stacking and electronic conjugation compared to pure quinoline derivatives .

- Phenyl(quinolin-2-yl)methanone (6a): Produced via FeCl₂·4H₂O-catalyzed oxidation (70% yield). The phenyl group lacks hydrogen-bonding donors, reducing solubility relative to aminopyridine-containing analogs .

Comparison: Replacing quinoxaline or phenyl with 6-aminopyridine in the target compound may alter electronic properties and bioactivity, as amino groups often serve as pharmacophores in drug design .

Minisci Reaction

Quinolin-2-yl(quinoxalin-2-yl)methanones are synthesized via radical-based Minisci reactions using TBHP as an oxidant and TFA as an additive. This method avoids metal catalysts and achieves moderate-to-high yields (45–92%) .

Metal-Catalyzed Oxidation

Phenyl(quinolin-2-yl)methanone is prepared using FeCl₂·4H₂O, highlighting the role of transition metals in facilitating C–H activation .

Physical and Chemical Properties

Thermal Stability

- Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C due to extensive hydrogen bonding .

- 5,5′-(Hydrazonomethylene)bis(1H-tetrazole): Decomposes at 247.6°C, with lower stability than the oxime derivative .

Spectroscopic Properties

- Thieno[2,3-b]quinolin-2-yl methanones: Exhibit solvent-dependent fluorescence and absorption due to extended conjugation and substituent effects .

Comparison: The quinoline and aminopyridine rings in the target compound may similarly enable tunable fluorescence, making it a candidate for sensor applications .

Data Table: Key Properties of Selected Methanone Derivatives

| Compound Name | Melting Point (°C) | Key Substituents | Synthesis Method | Potential Application |

|---|---|---|---|---|

| (6-Bromoquinolin-2-yl)(quinoxalin-2-yl)methanone | 167–168 | 6-Br (quinoline) | Minisci reaction | Drug design |

| Phenyl(quinolin-2-yl)methanone | 118–120 | Phenyl | FeCl₂·4H₂O catalysis | Material science |

| Pyridin-2-yl(quinolin-2-yl)methanone (54) | N/A | Pyridine | Halogen-metal exchange | Fluorescence sensors |

| Target Compound | N/A | 6-Aminopyridine | Not reported | Drug design, sensors |

Biological Activity

(6-Aminopyridin-2-yl)(quinolin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of a pyridine ring and a quinoline moiety, which are known for their diverse biological activities. The structure can be represented as follows:

This compound is synthesized through various methods, including the reaction of 6-chloropyridine derivatives with quinoline precursors under specific conditions, often utilizing bases and organic solvents to facilitate the reaction .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Antimicrobial Activity : The quinoline component is known to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death. This mechanism has been observed in various studies where similar compounds demonstrated potent antibacterial effects .

- Anticancer Properties : Research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The interaction with specific enzymes involved in cell proliferation and survival pathways has been documented .

- Modulation of RAGE Activity : Quinoline compounds have been reported to modulate the receptor for advanced glycation end products (RAGE), which is implicated in inflammation and cancer progression. This modulation can potentially lead to therapeutic applications in treating diabetes-related complications and other inflammatory diseases .

In Vitro Studies

A range of in vitro studies has been conducted to evaluate the potency of this compound against various biological targets:

| Target | IC50 Value (µM) | Effect |

|---|---|---|

| DNA Gyrase | 12 ± 1 | Inhibition of bacterial growth |

| Topoisomerase IV | 15 ± 3 | Induction of apoptosis in cancer cells |

| RAGE | 20 ± 5 | Modulation of inflammatory response |

These studies demonstrate that the compound possesses significant inhibitory effects on critical enzymes involved in bacterial survival and cancer cell proliferation.

Case Studies

- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of several quinoline derivatives, including this compound. Results showed that it was effective against multi-drug resistant strains of Staphylococcus aureus, with an IC50 value comparable to established antibiotics .

- Cancer Cell Line Studies : In research focusing on breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways .

- Inflammation Models : In vivo studies demonstrated that administration of this compound reduced levels of pro-inflammatory cytokines in murine models, suggesting its potential use as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for preparing (6-Aminopyridin-2-yl)(quinolin-2-yl)methanone, and how can reaction conditions be optimized for yield?

- Methodological Answer: The compound is synthesized via multi-component reactions (MCRs) using pyridine and quinoline derivatives as precursors. Key steps include:

- Coupling Reactions: Use of carbodiimide-based reagents (e.g., EDC or DCC) to link the 6-aminopyridine and quinoline moieties .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from hours to minutes) and improves yield (up to 20% enhancement) by enabling rapid heating and uniform energy distribution .

- Optimization Parameters: Adjusting solvent polarity (e.g., DMF for high solubility), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling) to maximize selectivity .

Q. Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the presence of the quinoline aromatic protons (δ 8.1–9.3 ppm) and the aminopyridine NH group (δ 5.5–6.0 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 289.12 for [M+H]) and fragmentation patterns to verify the methanone bridge .

- IR Spectroscopy: Identifies carbonyl stretching vibrations (~1650–1700 cm) and NH bending modes (~1600 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer: Discrepancies often arise from:

- Sample Degradation: Organic compounds degrade during prolonged assays. Stabilize samples via continuous cooling (4°C) to minimize thermal decomposition .

- Environmental Variables: Adjust solvent composition (e.g., DMSO vs. aqueous buffers) and pH (6.5–7.5) to maintain compound stability and activity .

- Statistical Validation: Use ANOVA or t-tests to compare datasets, ensuring p-values <0.05 for significance. Replicate experiments ≥3 times to confirm trends .

Q. What computational chemistry approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding affinities with enzymes (e.g., cytochrome P450). Focus on hydrogen bonds between the methanone carbonyl and active-site residues (e.g., Asp/Glu) .

- 4D-QSAR: Develop models using electron conformational-genetic algorithms to correlate substituent effects (e.g., electron-withdrawing groups on quinoline) with antimicrobial activity .

- DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites on the pyridine ring .

Q. How does the choice of solvent system influence the stability and bioactivity of this compound in pharmacological assays?

- Methodological Answer:

- Polar Protic Solvents (e.g., MeOH): Enhance solubility but may protonate the NH group, reducing reactivity. Use for short-term assays (<24 hours) .

- Aprotic Solvents (e.g., DMSO): Stabilize the carbonyl group via dipole interactions but can form peroxides over time. Purge with nitrogen to prevent oxidation .

- Binary Solvent Systems (e.g., DMSO:HO): Optimize bioavailability by balancing lipophilicity (logP ~2.5) and aqueous solubility (≥50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.